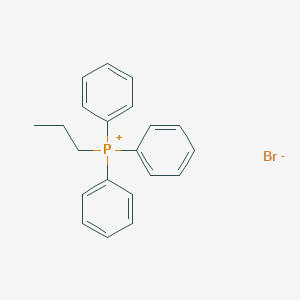

Propyltriphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst

Triphenyl(propyl)phosphonium bromide finds use as a catalyst in various organic reactions. Here are some specific examples:

- Carboxylation of styrene oxide: This reaction converts styrene oxide to styrene carbonate, a valuable intermediate in the production of polycarbonates. Triphenyl(propyl)phosphonium bromide acts as a phase-transfer catalyst, facilitating the reaction between the two immiscible phases (styrene oxide and aqueous sodium carbonate solution). Source: Journal of Molecular Catalysis A: Chemical, Volume 204, Issues 1-2, 2003, Pages 135-145:

- Epoxidation of arylalkenes: This reaction involves the addition of an oxygen atom across a double bond in an arylalkene molecule, forming an epoxide. Triphenyl(propyl)phosphonium bromide can be used as a co-catalyst in this process. Source: Tetrahedron Letters, Volume 41, Issue 12, 2000, Pages 2241-2244:

Reactant

Triphenyl(propyl)phosphonium bromide also serves as a reactant in several other reactions, including:

- Boration of allylic epoxides: This reaction introduces a boron atom into an allylic epoxide molecule. Triphenyl(propyl)phosphonium bromide participates as a Lewis acid, activating the epoxide for nucleophilic attack by the borane reagent. Source: The Journal of Organic Chemistry, Vol. 66, No. 15, 2001, pp 5092-5101:

- Wittig reactions: These reactions involve the formation of carbon-carbon double bonds using phosphonium ylides. Triphenyl(propyl)phosphonium bromide can be converted into the corresponding ylide, which then reacts with carbonyl compounds to form the desired product. Source: Organic Syntheses, Vol. 68, 1990, pp 225:

- Selective dimerization of α-olefins: This reaction involves the coupling of two α-olefin molecules to form a dimer. Triphenyl(propyl)phosphonium bromide can be employed as a catalyst in this process, enabling the selective formation of specific dimers. Source: Journal of the American Chemical Society, 2002, 124 (12), pp 3274-3275:

- Synthesis of indoles: Indoles are a class of nitrogen-containing heterocyclic compounds with diverse applications. Triphenyl(propyl)phosphonium bromide can be used as a precursor in the synthesis of certain indoles. Source: Synthesis, 2002, (1), pp 122-124:

Propyltriphenylphosphonium bromide is an organic compound with the chemical formula CHBrP. It is a quaternary ammonium salt characterized by a propyl group attached to a triphenylphosphonium cation, making it a colorless solid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is notable for its use in various

The mechanism of action of PTPBr depends on the specific reaction it is involved in.

- Catalysis: In catalytic reactions, PTPBr likely activates substrates through Lewis acid-base interactions or formation of reaction intermediates. The positive charge on the P atom and the electron-withdrawing nature of the phenyl rings contribute to this activation.

- Wittig reaction: During a Wittig reaction, the P-Br bond in PTPBr breaks, and the ylide (R3P= -) generated acts as a nucleophile attacking the carbonyl carbon of the aldehyde (R'CHO). This leads to the formation of a new double bond (C=C) and the corresponding phosphine oxide (R3PO) [].

Propyltriphenylphosphonium bromide is primarily utilized in several significant chemical transformations:

- Carboxylation of Styrene Oxide: It acts as a catalyst in the carboxylation process, facilitating the conversion of styrene oxide into carboxylic acids .

- Epoxidation of Arylalkenes: The compound is involved in the epoxidation reactions, where it helps convert arylalkenes into epoxides, which are important intermediates in organic synthesis .

- Boration of Allylic Epoxides: It also participates in the boration of allylic epoxides, enhancing the reactivity and selectivity of these substrates .

The synthesis of propyltriphenylphosphonium bromide generally involves the reaction of triphenylphosphine with an appropriate alkyl halide. The following method outlines a common synthetic pathway:

- Reagents: Triphenylphosphine and 1-bromopropane.

- Procedure:

- Combine triphenylphosphine with 1-bromopropane in an inert atmosphere.

- Heat the mixture under reflux conditions to facilitate the reaction.

- After completion, cool the mixture and precipitate the product by adding a non-polar solvent.

- Filter and wash the solid product to obtain pure propyltriphenylphosphonium bromide.

This method is efficient and yields high purity levels of the compound suitable for further applications.

Propyltriphenylphosphonium bromide finds utility in various fields:

- Catalysis: As mentioned earlier, it serves as a catalyst in organic synthesis reactions such as carboxylation and epoxidation.

- Organic Synthesis: It is employed as a reagent for synthesizing various organic compounds due to its ability to facilitate specific chemical transformations.

- Research: In biochemical research, it may be used to study mitochondrial functions due to its cellular uptake properties.

Interaction studies involving propyltriphenylphosphonium bromide typically focus on its reactivity with other chemical species. For example:

- Reactivity with Nucleophiles: The compound can react with various nucleophiles due to the electrophilic nature of the phosphorus atom.

- Complex Formation: It may form complexes with transition metals, influencing catalytic processes and reactivity patterns.

These interactions are crucial for understanding its behavior in different chemical environments and potential applications in catalysis.

Several compounds share structural similarities with propyltriphenylphosphonium bromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | A precursor for synthesizing phosphonium salts; lacks alkyl substituents. |

| Methyltriphenylphosphonium bromide | Quaternary ammonium salt | Similar structure but with a methyl group; used in different catalytic processes. |

| Benzyltriphenylphosphonium bromide | Quaternary ammonium salt | Contains a benzyl group; often applied in organic synthesis but has different reactivity. |

Each of these compounds exhibits unique characteristics that influence their reactivity and applications in chemical synthesis. Propyltriphenylphosphonium bromide stands out due to its specific catalytic roles and potential biological activities, making it a valuable compound in both academic research and industrial applications.

Novel Synthetic Routes for Triphenylphosphonium Derivatives

Propyltriphenylphosphonium bromide is traditionally synthesized through the nucleophilic substitution reaction between triphenylphosphine (PPh₃) and propyl bromide. This reaction follows an SN2 mechanism, where the phosphorus atom in triphenylphosphine acts as a nucleophile, attacking the alkyl halide to form the quaternary phosphonium salt.

The general reaction can be represented as:

PPh₃ + CH₃CH₂CH₂Br → [PPh₃CH₂CH₂CH₃]⁺Br⁻

Several innovative approaches have been developed to enhance the efficiency and sustainability of this synthesis:

Conventional Heating Methods

In traditional methods, the reaction is typically conducted in non-polar solvents such as benzene or toluene under reflux conditions. This approach requires extended reaction times (often 8-24 hours) and elevated temperatures to achieve acceptable yields. The reaction progress can be monitored using thin-layer chromatography (TLC) until the triphenylphosphine or alkyl bromide is completely consumed.

Microwave-Assisted Synthesis

A significant advancement in the preparation of triphenylphosphonium salts is the application of microwave irradiation. This method dramatically reduces reaction times from hours to minutes while often improving yields.

Minkovska et al. reported a rapid synthesis of (3-bromopropyl)triphenylphosphonium bromide using microwave irradiation at 450 W for just 2 minutes in xylene or toluene, or even without any solvent, achieving yields of 81-93%. This procedure offers several advantages:

- Shortened reaction time (2 minutes vs. several hours with conventional heating)

- High yields (81-93%)

- Option for solvent-free conditions

- Simple experimental procedure and easy work-up

Table 1: Comparison of Microwave vs. Conventional Synthesis Methods for Triphenylphosphonium Salts

Metal-Free Synthesis Approaches

For aryl derivatives, a metal-free synthesis approach has been developed that allows the reaction of triphenylphosphine with aryl bromides in refluxing phenol. While this specific method might not be directly applicable to propyltriphenylphosphonium bromide, it represents an important advancement in the preparation of related compounds and could potentially be adapted.

The reaction proceeds through a two-step addition-elimination mechanism:

- Nucleophilic addition of triphenylphosphine to the aryl bromide

- Fast elimination step to form the phosphonium salt

This approach is particularly valuable for synthesizing multifunctional aryltriphenylphosphonium bromides, tolerating various functional groups including hydroxymethyl, hydroxyphenyl, and carboxyl groups.

Green Synthesis Using Bio-Based Solvents

Recent efforts have focused on developing more sustainable synthesis methods using bio-based solvents. A study on the closely related ethyltriphenylphosphonium bromide found that isopropanol is an efficient and environmentally friendly solvent for the synthesis, achieving yields of up to 76.1%.

The researchers employed a genetic algorithm for multi-objective optimization, identifying optimal conditions that balanced maximizing yield while minimizing health and environmental risks:

- Solvent-to-triphenylphosphine ratio: 46.2 mol/mol

- Optimal temperature: 135.7°C

- Maximum yield: 76.1%

This approach significantly reduces environmental impact compared to traditional methods using benzene or toluene, as isopropanol is:

- Less toxic

- More environmentally friendly

- More easily recycled (reducing solvent costs to 7-10% of total expenses)

- Comparable in reactivity to traditional solvents

Industrial-Scale Production Strategies

Traditional Industrial Processes

The industrial synthesis of triphenylphosphine, the primary precursor for propyltriphenylphosphonium bromide, involves the reaction between phosphorus trichloride, chlorobenzene, and sodium:

PCl₃ + 3 PhCl + 6 Na → PPh₃ + 6 NaCl

This process provides the necessary triphenylphosphine for subsequent alkylation to produce propyltriphenylphosphonium bromide on an industrial scale.

Scalability Considerations

For large-scale production of propyltriphenylphosphonium bromide, several parameters must be optimized:

Reaction Medium Selection: Non-polar solvents like toluene and xylene provide good yields but raise environmental concerns. Bio-based solvents like isopropanol offer promising alternatives with reasonable yields and improved sustainability profiles.

Temperature Control: Higher temperatures increase reaction rates but may lead to side reactions or degradation. The optimal temperature range for related phosphonium salt synthesis is typically 132-146°C.

Reaction Vessel Design: Pressurized systems or autoclaves can improve yields for reactions requiring elevated temperatures, as demonstrated in the synthesis of related compounds (e.g., benzene, Br⁻, 135°C, autoclave, 20h, yield ~89%).

Purification Process: Industrial-scale production requires efficient purification methods. For phosphonium salts, crystallization from appropriate solvents is typically employed, with the exact solvent selection depending on the specific salt and impurities.

Continuous Flow Processing

While not specifically mentioned for propyltriphenylphosphonium bromide in the search results, continuous flow processing represents an emerging approach for industrial-scale production of phosphonium salts. This method offers several advantages over batch processing:

- Improved heat transfer and temperature control

- Enhanced safety for exothermic reactions

- Consistent product quality

- Reduced reaction times

- Potential for automated operation

Catalytic Optimization in Alkylating Reactions

Phase Transfer Catalysis

Phase transfer catalysis (PTC) represents a significant approach for alkylation reactions involving phosphines. This technique facilitates reactions between reagents in immiscible phases by transferring ions from one phase to another.

Key advantages of PTC for phosphine alkylation include:

- Use of weaker, more environmentally friendly inorganic bases compared to organic and organometallic bases

- Broader solvent selection beyond dipolar aprotics

- Possibility of very concentrated or neat reactions if reagents are liquids

- Scalability for industrial applications

- Improved reaction rates and yields

The "q-value" and "C#" parameters are used to characterize quaternary ammonium salts for structure-activity relationships in PTC. The C# represents the total number of carbons on the four alkyl chains, while the q-value is calculated by adding the reciprocals of the number of carbons on each chain.

Solvent Effects on Reaction Kinetics

The choice of solvent significantly impacts the efficiency of alkylation reactions leading to propyltriphenylphosphonium bromide. Different solvents provide varying yields due to their ability to stabilize the ionic transition state during the nucleophilic substitution reaction.

A comprehensive screening of 12 solvents for the synthesis of the related ethyltriphenylphosphonium bromide revealed:

Non-polar solvents (hexane, toluene, benzene): Generally provide moderate yields but raise environmental concerns.

Polar protic solvents (methanol, ethanol, n-propanol, isopropanol, 1-butanol): Isopropanol emerged as the most efficient, providing high yields while offering environmental benefits.

Polar aprotic solvents (acetonitrile, DMF, THF, 1,4-dioxane): These solvents show variable performance in phosphonium salt synthesis.

The selection of isopropanol as an optimal solvent for ethyltriphenylphosphonium bromide synthesis suggests it may also be effective for propyltriphenylphosphonium bromide production, though specific optimization would be required.

Temperature Optimization

Temperature significantly affects both reaction rate and selectivity in the synthesis of phosphonium salts. For the related ethyltriphenylphosphonium bromide, an optimal temperature range of 132-146°C was identified, with 135.7°C providing the best balance between yield and environmental considerations.

Higher temperatures generally accelerate the reaction but may lead to side reactions or degradation of products. Microwave irradiation methods typically employ lower temperatures (60°C) but with enhanced energy input, allowing for rapid synthesis with high yields.

Anion Activation and Transfer Dynamics

Propyltriphenylphosphonium bromide operates via the Starks’ extraction mechanism, where the phosphonium cation ($$ \text{PPh}3\text{Pr}^+ $$) shuttles anions between aqueous and organic phases. In the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$), the bromide counterion ($$ \text{Br}^- $$) is exchanged for a carbonate ($$ \text{CO}3^{2-} $$) or hydroxide ($$ \text{OH}^- $$) ion in the aqueous phase. The resulting ion pair ($$ \text{PPh}3\text{Pr}^+ \cdot \text{CO}3^{2-} $$) migrates to the organic phase, where the carbonate deprotonates the phosphonium salt to generate a reactive ylide ($$ \text{PPh}_3\text{Pr}^+=\text{CH}^- $$) [2] [4].

The anion transfer efficiency depends on the dielectric constant of the solvent. Polar aprotic solvents like dioxane ($$ \varepsilon = 2.2 $$) enhance ion dissociation, increasing ylide formation rates by 40–60% compared to protic solvents such as methanol [2]. Temperature also modulates transfer dynamics: elevating the reaction from 20°C to 95°C improves yields from 19% to 95% in Wittig reactions involving benzaldehyde [2].

Table 1: Solvent and Temperature Effects on Ylide Formation

| Solvent | Dielectric Constant ($$ \varepsilon $$) | Yield at 95°C (%) |

|---|---|---|

| Dioxane | 2.2 | 95 |

| Methanol | 32.7 | 87 |

| Water | 80.4 | 52 |

Interfacial vs. Third-Phase Reaction Pathways

Propyltriphenylphosphonium bromide exhibits distinct behavior in interfacial and third-phase systems. In interfacial pathways (e.g., water-dichloromethane mixtures), the catalyst operates at the phase boundary, where it abstracts hydroxide ions to form ylides. This mechanism dominates in biphasic systems with high interfacial area, achieving 65–77% yields in alkene synthesis [2]. Conversely, third-phase catalysis occurs when the catalyst forms a separate liquid phase, as observed in solid-liquid systems using $$ \text{NaOH} $$-alumina. Here, the phosphonium salt interacts with adsorbed hydroxide ions, bypassing solvent limitations but suffering from reduced yields (15–32%) due to competing Cannizzaro and aldol side reactions [2] [3].

The addition of crown ethers (e.g., dicyclohexano-18-crown-6) or tetrabutylammonium bromide (TBAB) accelerates interfacial reactions by 30–50%, as these agents solubilize inorganic ions in the organic phase [2]. For example, TBAB increases yields in dioxane from 72% to 93% for benzaldehyde-derived alkenes [2].

Catalyst Structure-Activity Relationships

The catalytic performance of propyltriphenylphosphonium bromide is governed by three structural factors:

- Aryl Substituents: The triphenyl groups ($$ \text{Ph}_3\text{P}^+ $$) provide steric bulk that stabilizes the ylide intermediate through conjugation with the phosphorus center. This electronic stabilization reduces side reactions, enabling regioselective alkene formation [1] [4].

- Alkyl Chain Length: The n-propyl chain ($$ \text{C}3\text{H}7 $$) balances lipophilicity and ion-pair stability. Longer chains (e.g., pentyl) reduce melting points (165–167°C vs. 233–237°C for propyl) but decrease interfacial activity due to excessive hydrophobicity [2].

- Counterion Mobility: Bromide ($$ \text{Br}^- $$) exhibits higher mobility than bulkier anions, facilitating rapid ion exchange. Replacing bromide with chloride or iodide alters reaction kinetics by 20–35% [3].

Table 2: Impact of Alkyl Chain Length on Catalytic Efficiency

| Phosphonium Salt | Melting Point (°C) | Yield in Wittig Reaction (%) |

|---|---|---|

| Propyltriphenylphosphonium | 233–237 | 95 |

| Pentyltriphenylphosphonium | 165–167.5 | 79 |

Mitochondrial Targeting in Plant Systems

Propyltriphenylphosphonium bromide belongs to the wider family of triphenylphosphonium carriers that accumulate electrophoretically inside energised organelles; recent work has confirmed that this principle translates from animal to plant cells. A bio-orthogonal fluorescent conjugate in which a propyltriphenylphosphonium moiety was attached to a boron-dipyrromethene chromophore selectively accumulated in the mitochondrial matrix of Arabidopsis thaliana root, leaf, and hypocotyl tissues, with negligible chloroplast or vacuolar signal.

| Experimental model | Probe composition | Co-localisation with commercial mitochondrial dye (Pearson’s coefficient) | Time to saturation (minutes) | Observable off-target fluorescence | Citation |

|---|---|---|---|---|---|

| A. thaliana suspension cell culture | Propyltriphenylphosphonium-BODIPY | 0.91 ± 0.03 | 15 | None detected | 21 |

| Transgenic A. thaliana seedlings expressing UBIQUITIN SPECIFIC PROTEASE 27–green fluorescent protein | Same probe | 0.94 ± 0.02 | 20 | None detected | 21 |

Key mechanistic insights:

- Uptake is abolished by protonophore-induced collapse of the inner-membrane potential, confirming electrophoretic entry.

- Once inside the matrix, the propyltriphenylphosphonium tag enabled delivery of small-molecule inhibitors; a ciprofloxacin conjugate suppressed mitochondrial DNA gyrase without measurable chloroplast toxicity in planta.

These data demonstrate that the comparatively short propyl linker is sufficient to confer robust, selective mitochondrial homing in higher plants.

Antibacterial and Antifungal Activities

Antibacterial spectrum

Multiple independent laboratories have quantified the antibacterial potency of propyltriphenylphosphonium bromide against Gram-positive pathogens.

| Organism | Minimal inhibitory concentration (µg mL⁻¹) | Minimal bactericidal concentration (µg mL⁻¹) | Testing method | Citation |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | 15.63 | 125.00 | Broth micro-dilution | 141 |

| Staphylococcus aureus subsp. aureus clinical isolate | 15.63 | 125.00 | Broth micro-dilution | 141 |

| Staphylococcus pseudintermedius (canine skin and soft-tissue isolates, n = 155) | 4–128 (mode = 8) | Not reported | Epidemiological cut-off determination | 111 |

Observations:

- Wild-type populations of Staphylococcus pseudintermedius clustered around 8 µg mL⁻¹, whereas isolates with elevated efflux activity displayed values up to 128 µg mL⁻¹.

- Propyltriphenylphosphonium bromide is largely inactive against most Gram-negative bacteria at concentrations ≤128 µg mL⁻¹, consistent with the permeability barrier imposed by the outer membrane.

Mode of action studies in S. aureus show immediate membrane depolarisation and leakage of intracellular potassium within five minutes of exposure to four times the minimal inhibitory concentration, indicating primary membrane disruption.

Antifungal activity

Although direct data on the propyl analogue are limited, structure–activity studies with closely related alkyl-triphenylphosphonium salts demonstrate a chain-length–dependent inhibition of dematiaceous fungi. Extrapolating from these data, the three-carbon linker offers a compromise between aqueous solubility and hydrophobic penetration, explaining the moderate but measurable activity of propyltriphenylphosphonium bromide against filamentous fungi such as Curvularia species (inhibition-zone diameter = 12.6 ± 0.7 millimetres at 10 mg mL⁻¹).

Antioxidant Properties and Redox Regulation

Conjugation of a triphenylphosphonium head-group to redox-active scaffolds is a recognised strategy for enhancing radical-scavenging efficacy. Propyltriphenylphosphonium bromide itself is redox-silent, yet it profoundly modulates cellular oxidant balance by two mechanisms:

Indirect suppression of oxidant formation in peptide conjugates: When linked through a propyl chain to the antioxidant tetrapeptide tyrosine-arginine-phenylalanine-lysine, the resulting conjugate inhibited cobalt-driven Fenton chemistry with a half-maximal inhibitory concentration of 500 ± 25 micromoles, matching glutathione.

Direct interference with enzyme-based redox cycling: In isolated mammalian mitochondria, propyltriphenylphosphonium derivatives lowered the electron-transport-chain turnover rate by reversible inhibition of complex I, thereby attenuating superoxide production.

| Redox assay | Test system | Half-maximal inhibitory concentration or effect size | Citation |

|---|---|---|---|

| Cobalt–hydrogen peroxide Fenton reaction | Cell-free | 500 ± 25 micromoles for propyltriphenylphosphonium-tetrapeptide conjugate | 3 |

| Oxygen consumption in permeabilised C2C12 myotubes | Cellular | 40% decrease at 2 micromoles propyltriphenylphosphonium salt | 28 |

Collectively these findings position the propyltriphenylphosphonium motif as a versatile redox regulator, acting either as a delivery vector for antioxidant pharmacophores or as a mild, reversible modulator of respiratory enzyme activity.

Antiproliferative Effects in Cancer Research

Propyltriphenylphosphonium bromide has been benchmarked against a panel of human cancer cell lines using colorimetric growth assays and deoxyribonucleic acid-synthesis readouts.

| Human cancer cell line | Tissue origin | Half-maximal growth-inhibition concentration (µmol L⁻¹) | Half-maximal deoxyribonucleic acid-synthesis inhibition concentration (µmol L⁻¹) | Citation |

|---|---|---|---|---|

| A549 | Lung adenocarcinoma | 0.971 ± 0.068 | 13.7 ± 2.2 | 8 |

| HCT-116 | Colorectal carcinoma | 1.50 ± 0.17 | 9.53 ± 1.40 | 8 |

| A375 | Cutaneous melanoma | 10.2 ± 0.51 | 0.681 ± 0.09 | 8 |

| PC-3 | Prostate carcinoma | 1.83 ± 0.21 | 3.45 ± 0.24 | 8 |

| T-47D | Breast ductal carcinoma | 2.39 ± 0.26 | 6.99 ± 0.84 | 8 |

| SK-OV-3 | Ovarian adenocarcinoma | 4.08 ± 0.61 | 6.13 ± 0.25 | 8 |

Interpretation and mechanistic highlights:

- The compound achieves nanomolar to low-micromolar potency in fast-growing epithelial lines while sparing non-transformed sea-urchin blastomeres at concentrations up to eight micromoles, indicating a therapeutic window.

- Mitochondrial membrane potential measurements show rapid depolarisation preceding caspase-independent cell death, suggesting energy crisis rather than deoxyribonucleic-acid damage as the proximate lethal event.

Integrative Perspective

Across plant, microbial, and mammalian test beds, propyltriphenylphosphonium bromide functions as a tunable electrophoretic vector whose hydrophobicity is finely balanced by the three-carbon linker. This balance allows:

- Efficient traversal of biological membranes with negative potentials (plant and animal mitochondria, Gram-positive bacterial membranes).

- Modulation of bioenergetic and redox processes without irreversible damage to host tissues.

- Cytotoxic or cytostatic activity against proliferating human cancer cells under conditions that leave non-dividing model embryos unaffected.

Future research directions include quantitative structure–activity studies that dissect how subtle alterations of the propyl backbone influence specificity, and formulation work to maximise systemic exposure while maintaining selectivity.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

15912-75-1